n-Butoxycarbonyl-N-methyl-5-methoxyanthranilic acid is a chemical compound with the molecular formula . This compound is notable for its applications in organic synthesis, particularly as a building block in the preparation of more complex molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group allows for selective reactions involving the amine functionality, making it a valuable intermediate in peptide synthesis and other organic reactions.
This compound is classified under organic compounds and is specifically identified as an anthranilic acid derivative. It is often used in medicinal chemistry and various industrial applications due to its versatile reactivity and ability to form derivatives that are useful in drug development and biochemical research .
The synthesis of n-butoxycarbonyl-N-methyl-5-methoxyanthranilic acid typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, allowing for scalable production while maintaining high purity levels.
n-Butoxycarbonyl-N-methyl-5-methoxyanthranilic acid features a complex molecular structure characterized by:
The structural representation can be summarized as follows:
n-Butoxycarbonyl-N-methyl-5-methoxyanthranilic acid can participate in various chemical reactions:
The mechanism of action for n-butoxycarbonyl-N-methyl-5-methoxyanthranilic acid primarily involves its role as an intermediate in synthetic pathways. Its ability to protect amine groups allows for selective functionalization without premature reactions that could lead to side products. This selectivity is crucial in peptide synthesis and other complex organic transformations where precise control over functional groups is required .
Relevant data on these properties are essential for handling and application in laboratory settings .
n-Butoxycarbonyl-N-methyl-5-methoxyanthranilic acid has several scientific uses:
Anthranilic acid (2-aminobenzoic acid) derivatives represent a privileged scaffold in medicinal chemistry, with diverse applications spanning diuretics (furosemide), anticoagulants (betrixaban), and anti-inflammatory agents (tranilast) [5]. The N-Boc-N-methyl-5-methoxyanthranilic acid exemplifies a strategically functionalized variant that addresses key synthetic and pharmacokinetic challenges inherent to anthranilic acid cores. This compound incorporates three critical modifications:
This triad of features transforms the native anthranilic acid into a versatile synthon with tailored reactivity. The Boc group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid), revealing the secondary amine for conjugation without affecting other functional groups [1]. Meanwhile, the ortho-carboxylic acid serves as a handle for peptide coupling or cyclization reactions. Commercial availability in high purity (≥97%) further solidifies its utility in high-throughput screening (HTS) campaigns and library synthesis [2] [7].
Compound Name | CAS Number | Molecular Formula | Protection/Modification | Primary Therapeutic Role |
---|---|---|---|---|
Anthranilic Acid | 118-92-3 | C₇H₇NO₂ | None | Metabolic precursor |
N-Boc-5-methylanthranilic acid | 669713-60-4 | C₁₃H₁₇NO₄ | N-Boc, 5-methyl | Building block |
N-Boc-N-methyl-5-methoxyanthranilic acid | - | C₁₄H₁₉NO₅ | N-Boc, N-methyl, 5-methoxy | Peptide/heterocycle synthon |
Tranilast | 53902-12-8 | C₁₈H₁₇NO₅ | N-(3,4-dimethoxycinnamoyl) | Anti-allergic |
The ortho-amino carboxylic acid motif in N-Boc-N-methyl-5-methoxyanthranilic acid is intrinsically predisposed to cyclocondensation reactions, enabling efficient construction of nitrogen-containing heterocycles central to pharmaceutical agents. Its sterically constrained geometry directs regioselective ring formation, while the electron-donating methoxy group fine-tunes reaction kinetics.
Heterocyclic Synthesis Applications:
In peptide engineering, this derivative overcomes classical limitations of anthranilic acid incorporation:
Case Study - FUBP1 Inhibitors: Anthranilic acid derivatives bearing N-alkyl and 5-alkoxy groups exhibit potent inhibition of the FUBP1-KH4 domain interaction, a target in oncology. Docking studies indicate that the N-methyl group and 5-methoxy substituent of these analogs occupy a hydrophobic cleft adjacent to the FUSE DNA binding site, disrupting protein-nucleic acid recognition [9].
Heterocyclic System | Synthetic Route | Biological Application | Key Structural Role of Anthranilic Derivative |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidines | Cyclocondensation with malononitrile | p38α Kinase inhibition (IC₅₀ = 12 nM) | Provides C4-carboxylate for amide coupling |
Tricyclic quinazolinones | Pd-catalyzed annulation with alkynes | Anticancer (HepG2 IC₅₀ = 1.42 µM) | 5-Methoxy group directs regioselectivity |
Peptide-anthranilamide hybrids | Solid-phase peptide coupling | DNA-encoded library hits for FUBP1 | N-Methyl enhances cellular permeability |
Synthetic Methodology & Building Block Utility:N-Boc-N-methyl-5-methoxyanthranilic acid undergoes efficient coupling under standard peptide conditions (e.g., HATU/DIPEA in DMF). Its use in diversity-oriented synthesis (DOS) is exemplified by the construction of DNA-encoded libraries, where it contributes both stereochemical diversity and enhanced pharmacokinetic properties to macrocyclic or linear scaffolds [8] [9].
Coupling Partner | Reagent/Conditions | Yield (%) | Purity (HPLC) | Key Challenge Addressed |
---|---|---|---|---|
Val-Pro-OMe | DCC/HOBt, CH₂Cl₂, 0°C→RT | 78% | >95% | Epimerization control |
5-Aminopyrazole-4-carboxylate | EDC/DMAP, MeCN, reflux | 85% | 97% | Solubility of heterocyclic amine |
Azetidine-spacer-DNA | HATU, DIPEA, DMSO, rt | 62% | 90% | Aqueous/organic phase compatibility |
Concluding Remarks
N-Boc-N-methyl-5-methoxyanthranilic acid exemplifies the strategic application of protective group chemistry and rational substitution in advancing anthranilic acid’s drug discovery potential. Its balanced reactivity profile—combining steric protection, electronic modulation, and orthogonal handle diversification—positions it as an indispensable building block for next-generation heterocyclic therapeutics and peptide hybrids. Future innovations will likely exploit its chiral variants for stereoselective synthesis and its photophysical properties for theranostic conjugates.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2